

Technical Support Center: MOG (35-55) & Complete Freund's Adjuvant Emulsification

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Compound of Interest

Compound Name: *MOG (35-55), human*

Cat. No.: *B13386383*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Myelin Oligodendrocyte Glycoprotein (35-55) peptide and Complete Freund's Adjuvant (CFA) to create a stable and effective emulsion for inducing Experimental Autoimmune Encephalomyelitis (EAE).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of MOG/CFA emulsions.

Problem	Possible Cause(s)	Suggested Solution(s)
Emulsion is unstable and separates into two phases.	1. Inadequate mixing time or force. [1] 2. Incorrect ratio of aqueous phase (MOG solution) to oil phase (CFA). [2] [3] 3. Temperature of reagents not optimal (should be cold). [4]	1. For the two-syringe method, continue mixing for a longer duration (e.g., 30-45 minutes) until a thick, white, "toothpaste-like" consistency is achieved. [1] For vortexing, ensure vigorous and continuous mixing. 2. Strictly adhere to a 1:1 volume ratio of MOG peptide solution to CFA. [2] [3] 3. Pre-cool both the MOG solution and CFA on ice before and during the emulsification process. [4]
The emulsion drop disperses when placed in water (Fails the "drop test").	The emulsion is an oil-in-water emulsion, not the required water-in-oil emulsion. This is a critical failure for EAE induction. [1] [5]	1. The aqueous phase (MOG solution) must be added to the oil phase (CFA), not the other way around. [5] 2. Ensure thorough and continuous mixing to allow for the proper formation of water droplets within the oil phase. The final emulsion should be thick and not disperse in water. [1] A successful drop test shows the emulsion drop remaining intact. [4]
Difficulty in drawing the viscous emulsion into the injection syringe.	The emulsion is too thick due to over-emulsification or low temperature.	1. While a thick emulsion is desired, if it becomes unworkable, you can let it warm slightly at room temperature for a very short period to reduce viscosity. 2. Use a larger gauge needle (e.g., 20G) to draw up the

emulsion and then switch to a smaller gauge needle (e.g., 26G or 27G) for injection.[2][6]

No or low incidence of EAE in immunized mice.

1. Poor quality of the emulsion.[1][7] 2. Incorrect dosage of MOG peptide or Pertussis Toxin (PTX).[8] 3. Improper injection technique (e.g., intraperitoneal instead of subcutaneous injection).[1] 4. Quality of reagents (MOG peptide, CFA, PTX).[8] 5. Mouse strain, age, or health status.[5][9]

1. Re-evaluate your emulsification protocol. Ensure a stable, water-in-oil emulsion is formed as confirmed by the drop test. The quality of the emulsion is a critical factor for consistent EAE induction.[7] 2. Verify the calculations for MOG and PTX concentrations. Refer to established protocols for appropriate dosages for your specific mouse strain.[2][4][6][7][10][11][12][13][14] 3. Ensure the emulsion is injected subcutaneously at the recommended sites (e.g., flanks).[6][11] After 30 days, you should still be able to find the emulsion at the injection site upon skin dissection.[1] 4. Use high-quality reagents from reputable suppliers. Check the storage conditions and expiration dates of all components. 5. Use the appropriate mouse strain (C57BL/6 is common for MOG 35-55).[2][11] Mice should be of the recommended age (typically 8-12 weeks old).[9] Ensure the animals are healthy and free from infections that could alter the immune response.[5]

Severe ulceration or abscess at the injection site.	1. CFA can cause strong local inflammatory reactions. 2. Contamination of the emulsion or injection site.	1. This is a known side effect of CFA. Ensure the injection volume is not excessive at a single site. Some protocols recommend splitting the total volume across two sites. [6] [10] 2. Prepare the emulsion under sterile conditions. [7] Disinfect the injection site on the animal before administration.
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Frequently Asked Questions (FAQs)

Q1: What is the ideal consistency of a properly prepared MOG/CFA emulsion?

A1: A well-prepared emulsion should be thick, viscous, and white, often described as having a "toothpaste-like" consistency.[\[1\]](#) It should not be watery or show any signs of phase separation.

Q2: How do I perform the "drop test" to check my emulsion quality?

A2: To perform the drop test, dispense a small drop of your emulsion from the syringe into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a distinct droplet and will not disperse.[\[1\]](#)[\[4\]](#) If the drop dissipates or creates a milky cloud, it is likely an oil-in-water emulsion and is not suitable for EAE induction.[\[1\]](#)

Q3: For how long and at what temperature can I store the MOG/CFA emulsion?

A3: Once prepared, the emulsion can be stored at 4°C. Some studies have shown that emulsions can be stable and effective for several weeks to months when stored at this temperature.[\[7\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) However, for maximum consistency and efficacy, it is often recommended to prepare the emulsion fresh or the day before the experiment.[\[15\]](#) Some commercial pre-filled syringes are stable for about 20 days at 2-4°C.[\[16\]](#)[\[17\]](#) Do not freeze the emulsion.[\[16\]](#)[\[17\]](#)

Q4: What are the key reagents and their typical concentrations for EAE induction with MOG (35-55)?

A4: The key reagents and their typical dosages per mouse are summarized in the table below. Note that optimal amounts may vary depending on the specific protocol and mouse strain.

Reagent	Typical Concentration/Dosage per Mouse	Mouse Strain
MOG (35-55) Peptide	50 - 300 µg	C57BL/6
Complete Freund's Adjuvant (CFA)	Typically 100 µL (in a 1:1 emulsion with MOG solution)	C57BL/6
Mycobacterium tuberculosis (in CFA)	200 - 500 µg	C57BL/6
Pertussis Toxin (PTX)	80 - 400 ng (often administered on day 0 and day 2)	C57BL/6

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[18\]](#)

Q5: What is the purpose of each component in the EAE induction mixture?

A5:

- MOG (35-55) Peptide: This is the autoantigen that mimics a component of the myelin sheath in the central nervous system (CNS). It triggers an autoimmune response.[\[19\]](#)
- Complete Freund's Adjuvant (CFA): This is a powerful adjuvant that stimulates a strong immune response. It consists of a water-in-oil emulsion and heat-killed Mycobacterium tuberculosis. The oil depot slowly releases the antigen, while the mycobacteria activate the innate immune system.[\[3\]](#)
- Pertussis Toxin (PTX): PTX acts as an additional adjuvant and is crucial for facilitating the entry of pathogenic T cells into the CNS by increasing the permeability of the blood-brain barrier.[\[3\]](#)[\[10\]](#)[\[20\]](#)

Experimental Protocols & Visualizations

Detailed Methodology: Two-Syringe Emulsification

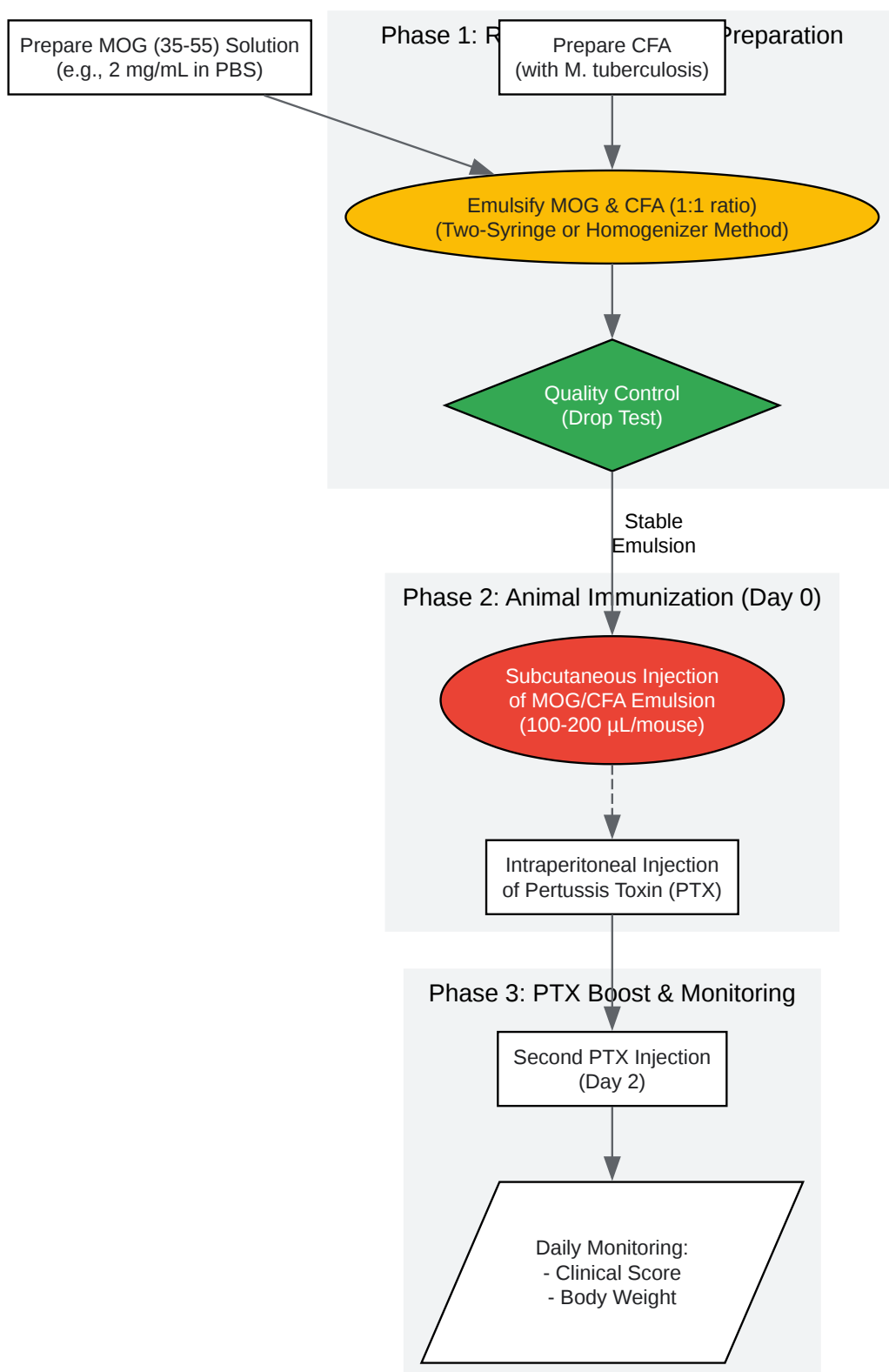
This is a widely used manual method for creating a stable water-in-oil emulsion.

- Preparation:
 - Prepare the MOG (35-55) peptide solution in sterile PBS or saline to the desired final concentration (e.g., 2 mg/mL).[6]
 - Ensure the CFA containing Mycobacterium tuberculosis is well-suspended.
 - Pre-cool both the MOG solution and the CFA on ice.[4]
- Syringe Loading:
 - Using a syringe with a larger gauge needle (e.g., 20G), draw up the required volume of CFA.[2]
 - Using a separate syringe, draw up an equal volume of the MOG peptide solution.[2]
- Emulsification:
 - Connect the two syringes using a three-way stopcock or a luer-to-luer connector.[2][6]
 - Ensure there are no air bubbles in the system.[4][6]
 - Begin mixing by pushing the contents from one syringe to the other, repeatedly and forcefully, for at least 10-30 minutes.[2] The mixture will gradually become thicker and whiter.
 - The process can be done on ice to maintain a low temperature.[4]
- Quality Control:
 - The final emulsion should be thick and viscous.
 - Perform the "drop test": place a drop of the emulsion into a beaker of cold water. It should remain as a cohesive drop and not disperse.[1][4]

- Injection:
 - Consolidate the entire emulsion into one syringe.
 - Replace the mixing needle with a smaller gauge needle (e.g., 26G or 27G) for subcutaneous injection.[\[6\]](#)
 - Administer the appropriate volume (typically 100-200 μ L total) subcutaneously at one or two sites on the flank of the mouse.[\[6\]](#)[\[10\]](#)

Experimental Workflow for EAE Induction

The following diagram illustrates the overall workflow for inducing EAE using MOG (35-55) and CFA.



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References

- 1. researchgate.net [researchgate.net]
- 2. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunology.kserre.net [immunology.kserre.net]
- 5. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid, Simple, and Standardized Homogenization Method to Prepare Antigen/Adjuvant Emulsions for Inducing Experimental Autoimmune Encephalomyelitis [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
- 10. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 11. redoxis.se [redoxis.se]
- 12. EAE Induction [bio-protocol.org]
- 13. Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Standardization of Antigen-Emulsion Preparations for the Induction of Autoimmune Disease Models [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Hooke - Products - Immunization Kits - EK-0111 [hookelabs.com]

- 17. Hooke - Products - Discontinued Products - EK-0110 [hookelabs.com]
- 18. researchgate.net [researchgate.net]
- 19. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
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